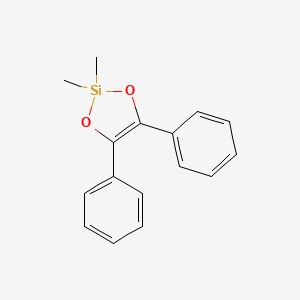
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is a unique organosilicon compound characterized by its distinctive dioxasilole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole typically involves the reaction of diphenylsilane with acetone in the presence of a catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired dioxasilole compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dioxasilole to its corresponding silane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole involves its interaction with various molecular targets. The compound’s silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating its incorporation into diverse chemical structures. The dioxasilole ring imparts stability and rigidity to the compound, enhancing its performance in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar in structure but lacks the silicon atom.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains a similar phenyl group arrangement but differs in its core structure.
Uniqueness
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is unique due to the presence of the silicon atom within the dioxasilole ring. This silicon atom imparts distinct chemical and physical properties, making the compound valuable in applications where stability and rigidity are crucial.
Properties
CAS No. |
55629-19-1 |
|---|---|
Molecular Formula |
C16H16O2Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
2,2-dimethyl-4,5-diphenyl-1,3,2-dioxasilole |
InChI |
InChI=1S/C16H16O2Si/c1-19(2)17-15(13-9-5-3-6-10-13)16(18-19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
NSSPFVFOZICQKE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
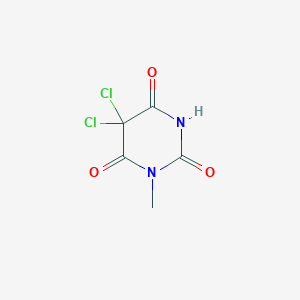


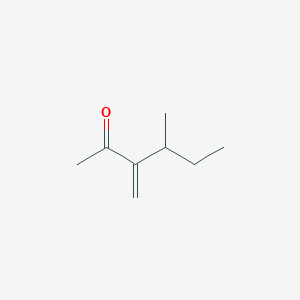
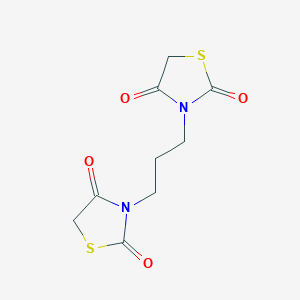

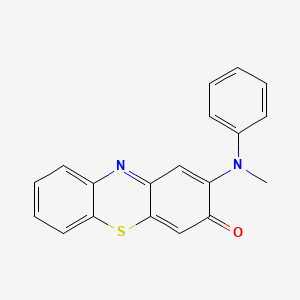

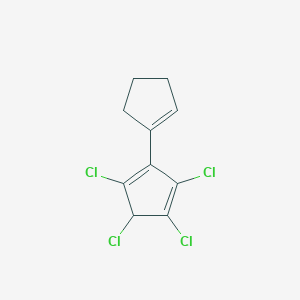
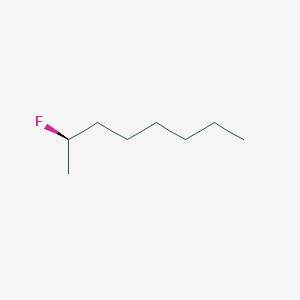
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
